



# Application Notes and Protocols: Utilizing Progesterone in 3D Organoid Models of Endometrial Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Progesterone |           |
| Cat. No.:            | B1679170     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **progesterone** in three-dimensional (3D) organoid models of endometrial cancer. This document outlines detailed protocols for the establishment and maintenance of patient-derived organoids (PDOs), **progesterone** treatment, and subsequent analysis. Furthermore, it summarizes the quantitative effects of **progesterone** on organoid biology and delineates the key signaling pathways involved.

### Introduction

Endometrial cancer is the most prevalent gynecologic malignancy, and there is a pressing need for advanced preclinical models that accurately recapitulate tumor biology to improve therapeutic strategies.[1] Patient-derived organoids have emerged as a robust in vitro platform, mirroring the genetic and phenotypic heterogeneity of the original tumor.[2][3] **Progesterone** and its synthetic analogs (progestins) are established treatment options for endometrial hyperplasia and well-differentiated endometrial cancer; however, resistance remains a significant clinical challenge. Understanding the molecular mechanisms of **progesterone** action in a patient-specific context is crucial for optimizing hormonal therapies. 3D organoid models provide an invaluable tool to investigate these mechanisms and to test the efficacy of progestin-based treatments.



# Data Presentation: Quantitative Effects of Progesterone on Endometrial Cancer Organoids

The following table summarizes the key quantitative findings on the effects of **progesterone** on endometrial cancer organoids and related cell line models.



| Parameter          | Model System                           | Treatment                                | Quantitative<br>Effect                                                                                                           | Reference |
|--------------------|----------------------------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Gene Expression    | Ishikawa &<br>Hec50co cell<br>lines    | 100 nM<br>Progesterone<br>(P4) for 12h   | Downregulation of PDGFR/JAK/ST AT/Fos/Jun pathway genes.                                                                         |           |
| Gene Expression    | Patient-Derived<br>Organoids<br>(PDOs) | Progesterone<br>(P4)                     | Downregulation of PDGFR, STAT, FOS, and JUN. Greater downregulation in models with higher Progesterone Receptor (PR) expression. |           |
| Cell Proliferation | Ishikawa-Var I<br>cell line            | Progesterone                             | Reduction in doubling time from 44 to 35.6 hours; 2-3 fold increase in cell densities over ~2 weeks.                             |           |
| Gene Expression    | Ishikawa PRAB-<br>36 cell line         | Medroxyprogeste<br>rone acetate<br>(MPA) | Regulation of invasion and metastasis-related genes (e.g., CD44, Versican, Tenascin-C, Fibronectin-1, Integrin-β1).              |           |
| Gene Expression    | Endometrial<br>Epithelial              | Estradiol (E2) +<br>Medroxyprogeste      | Attenuation of estrogen-                                                                                                         | •         |



Organoids

rone acetate

(MPA)

dependent gene responses.

# **Experimental Protocols**

# Protocol 1: Establishment of Patient-Derived Endometrial Cancer Organoids

This protocol details the generation of endometrial cancer organoids from fresh tumor tissue.

#### Materials:

- Fresh endometrial tumor tissue
- · Phosphate-Buffered Saline (PBS), sterile, cold
- Collagenase solution (1 mg/mL)
- Y-27632 dihydrochloride (10 μM)
- RPMI-1640 Medium
- Cell Recovery Solution
- TrypLE™ Express
- Matrigel® Matrix
- Organoid Culture Medium (specific formulations can be found in cited literature)
- 6-well culture plates

#### Procedure:

- Tissue Processing:
  - Wash the fresh tumor tissue twice with cold sterile PBS.



- In a sterile petri dish, mince the tissue into fragments of approximately 1 mm<sup>3</sup> or smaller using surgical shears.
- Enzymatic Digestion:
  - Transfer the minced tissue fragments to a 15 mL conical tube.
  - $\circ~$  Add 5 mL of collagenase solution (1 mg/mL) and 10  $\mu M$  Y-27632 dihydrochloride in RPMI-1640 Medium.
  - Incubate at 37°C for 90-150 minutes, mixing every 15 minutes.
- Cell Isolation and Plating:
  - Following digestion, centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
  - Aspirate the supernatant and resuspend the cell pellet in a mixture of TrypLE and 10 μM
     Y-27632.
  - Incubate at 37°C for a maximum of 15 minutes, pipetting up and down every 5 minutes to aid dissociation.
  - Stop the reaction by diluting with an equal volume of advanced DMEM.
  - Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
  - Resuspend the cell pellet in Matrigel at a 1:4 ratio (pellet volume:Matrigel volume).
  - Plate 50 μL domes of the Matrigel-cell suspension into a pre-warmed 6-well plate.
  - Allow the Matrigel domes to polymerize at 37°C for 10-15 minutes.
  - Carefully add 2 mL of organoid culture medium to each well.
- Organoid Culture and Maintenance:
  - Culture the organoids at 37°C in a 5% CO2 incubator.
  - Change the culture medium every 2-3 days.



Passage the organoids every 7-14 days, or when they become dense.

# Protocol 2: Progesterone Treatment of Endometrial Cancer Organoids

This protocol describes the treatment of established organoids with **progesterone**.

#### Materials:

- Established endometrial cancer organoids in culture
- Progesterone (or synthetic progestin, e.g., Medroxyprogesterone Acetate MPA) stock solution
- Organoid Culture Medium
- Ethanol (as vehicle control)

#### Procedure:

- Preparation:
  - Prepare a working solution of progesterone in organoid culture medium at the desired final concentration (e.g., 100 nM).
  - Prepare a vehicle control medium containing the same concentration of ethanol used to dissolve the progesterone.
- Treatment:
  - Aspirate the old medium from the organoid cultures.
  - Add the **progesterone**-containing medium to the treatment wells and the vehicle control medium to the control wells.
  - Incubate the organoids for the desired duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.



- Downstream Analysis:
  - Following treatment, organoids can be harvested for various analyses, including proliferation assays, RNA isolation for gene expression analysis, or protein extraction for western blotting.

## **Protocol 3: Organoid Proliferation Assay**

This protocol outlines a method to assess the effect of **progesterone** on organoid growth.

#### Materials:

- Progesterone-treated and vehicle-treated organoids
- CellTiter-Glo® 3D Cell Viability Assay (or similar)
- · Brightfield microscope with imaging capabilities
- Image analysis software (e.g., ImageJ)

#### Procedure:

- Imaging:
  - At specified time points (e.g., 0, 24, 48, 72 hours) during the progesterone treatment,
     capture brightfield images of the organoids in each well.
- Image Analysis:
  - Use image analysis software to measure the two-dimensional surface area of the organoids in the brightfield images.
  - Calculate the fold change in organoid size over time for both treated and control groups.
- Viability Assay (Alternative/Complementary):
  - At the end of the treatment period, perform a CellTiter-Glo® 3D assay according to the manufacturer's instructions to quantify ATP levels as an indicator of cell viability.



# Visualizations: Signaling Pathways and Experimental Workflows









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Progesterone receptor signaling in the microenvironment of endometrial cancer influences its response to hormonal therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Expression Analysis of Endometrial Cancer Cells in Response to Progesterone Identifies New Therapeutic Targets PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Multicellular Human Primary Endometrial Organoids PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Progesterone in 3D Organoid Models of Endometrial Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679170#using-progesterone-in-3d-organoid-models-of-endometrial-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com